![molecular formula C31H33N3O10 B2743230 Fmoc-L-Lys(Nvoc)-OH CAS No. 150571-28-1](/img/structure/B2743230.png)
Fmoc-L-Lys(Nvoc)-OH
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Overview
Description
“Fmoc-L-Lys(Nvoc)-OH” is a lysine derivative that is compatible with solid-phase peptide synthesis (SPPS) . The N-terminal protecting group, nitroveratryloxycarbonyl (NVOC), is photolabile and can be cleaved by photolysis at 350 nm .
Synthesis Analysis
“Fmoc-L-Lys(Nvoc)-OH” is synthesized using solid-phase peptide synthesis (SPPS). The NVOC group can be removed by photolysis at 350 nm .Molecular Structure Analysis
The empirical formula of “Fmoc-L-Lys(Nvoc)-OH” is C31H33N3O10. It has a molecular weight of 607.61 .Chemical Reactions Analysis
The NVOC group in “Fmoc-L-Lys(Nvoc)-OH” can be cleaved by photolysis at 350 nm .Physical And Chemical Properties Analysis
“Fmoc-L-Lys(Nvoc)-OH” is a powder with a melting point of 108°C (decomposition). It should be stored at 2-8°C .Scientific Research Applications
- Fmoc-L-Lys(Nvoc)-OH Contribution : Researchers have synthesized analogues of the Fmoc-derivatized cationic hexapeptide series K. Among these, Fmoc-K3 hydrogel stands out as a rigid material (G’ = 2526 Pa) suitable for tissue engineering. It supports cell adhesion, survival, and duplication .
Peptide-Based Hydrogels for Biomedical Applications
Mechanism of Action
Safety and Hazards
Future Directions
“Fmoc-L-Lys(Nvoc)-OH” and other photocaged amino acids are useful in the synthesis of photocleavable chemical tools. These tools allow for spatial and temporal control over released molecules in biological applications . This opens up new possibilities in the field of biochemistry and molecular biology.
properties
IUPAC Name |
(2S)-6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGMVQGRMCJDM-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Nvoc)-OH |
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